2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Description
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 2 and a carboxylic acid group at position 4. Its molecular formula is C₇H₄ClN₃O₂, with a molecular weight of 211.61 g/mol (CAS: 875515-78-9; ). This compound serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors such as ribociclib, where it acts as a precursor for carboxamide derivatives .
Synthesis:
The compound is synthesized via oxidation of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde using oxidizing agents like Oxone (KHSO₅) in dimethylformamide (DMF), achieving yields up to 85% . Alternative routes involve TEMPO-mediated oxidation or chlorination of pyrrolopyrimidine precursors .
Properties
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-9-2-3-1-4(6(12)13)10-5(3)11-7/h1-2H,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPOUAAXJVTDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis via Cross-Coupling Reactions
The foundational approach described in CN111303162B employs a three-step sequence starting from 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine.
Step 1: Nickel-Mediated C–C Bond Formation
Acrylic acid undergoes coupling with the pyrimidine precursor in ethanol using a NiCl₂/CuI catalytic system (0.003–0.025 eq) with triphenylphosphine (0.043 eq) and N,N-diisopropylethylamine (2.1 eq) at 65°C for 8 hours. This achieves 73.1% isolated yield of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid.
Critical Parameters:
Intramolecular Cyclization and Oxidation
The intermediate undergoes cyclization in dimethyl sulfoxide (DMSO) with CuCl (0.4 eq) and triethylamine (0.6 eq) at 70°C for 12 hours, yielding 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (97.6% yield). Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) in tetrahydrofuran at 40–70°C completes aromatization to the target compound.
Advantages:
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Avoids palladium catalysts, reducing costs by ~40% compared to prior methods.
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High reproducibility at kilogram scale.
Limitations:
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DDQ oxidation requires strict temperature control to prevent over-oxidation.
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Residual metal contamination necessitates post-synthesis purification.
One-Pot Condensation-Elimination Strategy
Formamidine-Mediated Cyclization
CN110386936A discloses a streamlined protocol using formamidine hydrochloride in a one-pot sequence.
Reaction Conditions:
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Solvent System: Dimethylacetamide (DMAc) at 20–40°C for condensation, followed by heating to 60–80°C for elimination.
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Base: Potassium carbonate (2.0–3.0 eq) facilitates dehydrohalogenation.
Key Outcomes:
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Eliminates isolation of intermediates, reducing processing time by 30%.
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Achieves comparable yields (75–85%) to multi-step approaches.
Process Optimization
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Temperature Gradients: Gradual heating from 20°C to 80°C minimizes side product formation.
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Catalyst-Free Design: Relies on stoichiometric base, avoiding metal contamination.
Mannich Reaction-Based Approaches
Alternative Route for Scaffold Assembly
A third pathway leverages Mannich reactions to construct the pyrrolo[2,3-d]pyrimidine core.
Mechanism Overview:
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Condensation of an aminopyrimidine with formaldehyde and cyclopentylamine.
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Cyclodehydration catalyzed by acidic conditions (e.g., HCl/EtOH).
Advantages:
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Utilizes low-cost formaldehyde and amines.
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Amenable to continuous flow synthesis.
Challenges:
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Limited regioselectivity requires chiral auxiliaries.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) and potassium carbonate (K2CO3) in solvents such as DMSO are commonly used.
Oxidation: Oxidizing agents like oxone in solvents like dimethylformamide (DMF) are employed.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the 7-position of the pyrrolo[2,3-d]pyrimidine scaffold can enhance cytotoxicity against various cancer cell lines. A notable study demonstrated that compounds based on 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid displayed promising activity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Inhibition of Kinases
This compound serves as a building block for developing kinase inhibitors. Kinases play crucial roles in cell signaling and are often implicated in cancer progression. A derivative of this compound was synthesized and evaluated for its inhibitory activity against specific kinases involved in tumor growth. The results indicated a significant reduction in kinase activity, suggesting potential as a therapeutic agent in targeted cancer therapies .
Agricultural Science
Herbicide Development
The unique structure of this compound has been explored for its potential use in herbicides. Research indicates that modifications to this compound can lead to the development of selective herbicides that inhibit specific plant growth pathways without affecting non-target species. A study reported the synthesis of several derivatives that exhibited effective herbicidal activity against common agricultural weeds while maintaining safety for crops .
Material Science
Polymer Synthesis
In material science, this compound is utilized as a monomer for synthesizing polymers with specialized properties. These polymers can exhibit unique thermal and mechanical characteristics suitable for various applications, including coatings and composites. Research has demonstrated that incorporating this compound into polymer matrices enhances their durability and resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases and transcription factors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating their function and affecting downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is highlighted through comparisons with analogs differing in substituents, regiochemistry, and biological activity.
Table 1: Structural Comparison
Key Differences :
Substituent Position and Reactivity: The 2-chloro derivative exhibits higher electrophilicity at position 2 compared to the 4-chloro analog, making it more reactive in nucleophilic substitution reactions .
Biological Activity :
- 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS: 1211443-58-1) is critical in synthesizing ribociclib, a CDK4/6 inhibitor, due to its cyclopentyl group enhancing target binding .
- 4-Chloro-7-methyl derivatives demonstrate antibacterial activity by targeting bacterial topoisomerases, unlike the 2-chloro variant’s kinase inhibition .
Synthetic Accessibility :
- The 2-chloro-6-carboxylic acid derivative is synthesized in higher yields (85%) compared to 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% yield) .
- Methyl ester derivatives (e.g., methyl 2-chloro-7-cyclopentyl-pyrrolo[2,3-d]pyrimidine-6-carboxylate) offer improved solubility for intermediate purification .
Table 2: Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid?
- Methodology : The compound is synthesized via oxidation of precursor molecules (e.g., 7-cyclopentyl derivatives) using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO)/NaClO₂ in a flow reactor, achieving controlled reaction kinetics and reduced side-product formation. Subsequent acylation with dimethylamine yields derivatives like Ribociclib intermediates .
- Characterization : Confirm purity via HPLC and structural identity using ¹H/¹³C NMR (e.g., δ 12.25 ppm for carboxylic acid protons) and mass spectrometry (e.g., ESI-MS m/z: 309.9) .
Q. How is the compound purified after synthesis?
- Purification : Use silica gel column chromatography with gradient elution (e.g., CHCl₃/CH₃OH 10:1) followed by recrystallization in ethanol or acetonitrile. Monitor purity via TLC (Rf ~0.48) .
Q. What are the primary applications of this compound in drug discovery?
- Role : It serves as a critical intermediate in synthesizing CDK4/6 inhibitors like Ribociclib, used in hormone receptor-positive breast cancer therapy. Its chloro and carboxylic acid groups enable selective derivatization for kinase inhibition .
Advanced Research Questions
Q. How can reaction yields be improved during the TEMPO-mediated oxidation step?
- Optimization : Adjust reaction parameters such as:
- Temperature : Maintain 0–5°C to minimize over-oxidation.
- Residence time : Optimize flow reactor settings (e.g., 30-minute residence time).
- Stoichiometry : Use a 1:1.2 molar ratio of TEMPO to substrate.
Contradictions in yields (e.g., 51% vs. higher yields in batch reactors) may arise from incomplete mixing in flow systems .
Q. How to resolve discrepancies in NMR data for pyrrolopyrimidine derivatives?
- Analysis : Compare experimental ¹H NMR shifts with computational predictions (DFT calculations). For example, aromatic protons in substituted derivatives may show unexpected splitting due to steric hindrance or hydrogen bonding .
- Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in regiochemically complex analogs .
Q. What strategies mitigate by-product formation during acylation?
- Approach :
- Use anhydrous conditions and activated coupling agents (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) to minimize hydrolysis.
- Add N-methylmorpholine as a base to scavenge HCl by-products.
- Monitor reaction progress via LC-MS to detect intermediates like dimethylamide derivatives .
Q. How to assess the compound’s bioactivity in kinase inhibition assays?
- Assay Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
